molecular formula C18H16N2O3 B287176 4-methoxyphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

4-methoxyphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B287176
M. Wt: 308.3 g/mol
InChI Key: KECZBGOYTMZNHZ-UHFFFAOYSA-N
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Description

4-methoxyphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 4-methoxyphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate is then esterified with 4-methoxyphenol under acidic conditions to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

4-methoxyphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-methoxyphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

4-methoxyphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its applications and reactivity.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(4-methoxyphenyl) 5-methyl-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C18H16N2O3/c1-13-17(12-19-20(13)14-6-4-3-5-7-14)18(21)23-16-10-8-15(22-2)9-11-16/h3-12H,1-2H3

InChI Key

KECZBGOYTMZNHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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